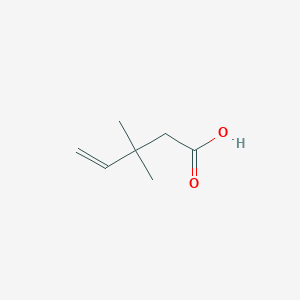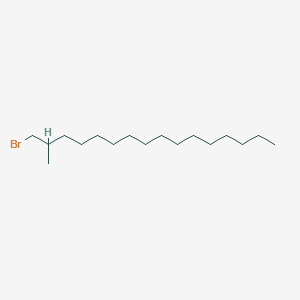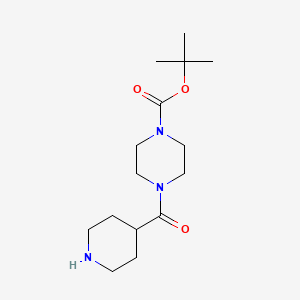
(4-(Trifluoromethyl)phenyl)magnesium bromide
Overview
Description
(4-(Trifluoromethyl)phenyl)magnesium bromide is an organometallic compound with the molecular formula C7H4BrF3Mg. It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions . This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its nucleophilic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-(Trifluoromethyl)phenyl)magnesium bromide can be synthesized by reacting 4-(trifluoromethyl)bromobenzene with magnesium metal in the presence of anhydrous THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction . The general reaction is as follows:
C7H4BrF3+Mg→C7H4BrF3Mg
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and controlled environments helps in maintaining the consistency and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
(4-(Trifluoromethyl)phenyl)magnesium bromide primarily undergoes nucleophilic substitution reactions. It can react with various electrophiles to form new carbon-carbon bonds. Some common reactions include:
Cross-Coupling Reactions: This compound is used in cross-coupling reactions with organometallic compounds to form new carbon-carbon bonds.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can undergo substitution reactions with halides to form new substituted aromatic compounds.
Common Reagents and Conditions
The reactions involving this compound typically require anhydrous conditions and inert atmospheres to prevent the compound from reacting with moisture. Common reagents include carbonyl compounds, halides, and other electrophiles .
Major Products Formed
The major products formed from reactions involving this compound depend on the electrophile used. For example, reactions with carbonyl compounds yield alcohols, while reactions with halides yield substituted aromatic compounds .
Scientific Research Applications
(4-(Trifluoromethyl)phenyl)magnesium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: It can be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (4-(Trifluoromethyl)phenyl)magnesium bromide involves its nucleophilic properties. The compound acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. The magnesium atom in the compound stabilizes the negative charge on the carbon atom, making it highly reactive towards electrophiles .
Comparison with Similar Compounds
Similar Compounds
- (4-(Trifluoromethoxy)phenyl)magnesium bromide
- (4-(Trifluoromethyl)phenethyl bromide
- 4-Bromobenzotrifluoride
Uniqueness
(4-(Trifluoromethyl)phenyl)magnesium bromide is unique due to its trifluoromethyl group, which imparts distinct electronic properties to the compound. This makes it particularly useful in reactions where electron-withdrawing groups are beneficial .
Properties
IUPAC Name |
magnesium;trifluoromethylbenzene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3.BrH.Mg/c8-7(9,10)6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUYHICLOWMUIN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=[C-]1)C(F)(F)F.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3Mg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801271735 | |
| Record name | Bromo[4-(trifluoromethyl)phenyl]magnesium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801271735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402-51-7 | |
| Record name | Bromo[4-(trifluoromethyl)phenyl]magnesium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801271735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium, bromo[4-(trifluoromethyl)phenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



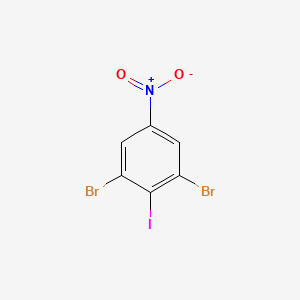



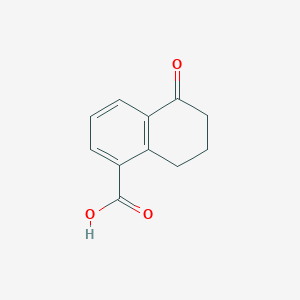
![7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1589604.png)
